molecular formula C8H4BrCl B3126525 1-(Bromoethynyl)-4-chlorobenzene CAS No. 33491-03-1

1-(Bromoethynyl)-4-chlorobenzene

Cat. No.: B3126525
CAS No.: 33491-03-1
M. Wt: 215.47 g/mol
InChI Key: MWLDFOCAVDOKBW-UHFFFAOYSA-N
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Description

“1-(Bromoethynyl)-4-chlorobenzene” is a chemical compound. It is also known as (Bromoethynyl)benzene .

Scientific Research Applications

Vibrational Spectroscopy Analysis

1-(Bromoethynyl)-4-chlorobenzene (1-Br-4-CB) has been extensively studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman. These studies provide insights into the energies, optimized structures, and harmonic vibrational frequencies of the compound. Research by Udayakumar et al. (2011) highlights the use of computational methods like HF and DFT calculations to analyze the vibrational modes and the impact of di-substituted halogens on the benzene molecule, suggesting its applications in material science and molecular engineering (Udayakumar, Periandy, & Ramalingam, 2011).

NMR Spectroscopy in Liquid Crystalline Phase

The compound's behavior in liquid crystalline phase has been characterized using NMR spectroscopy. Jacobsen and Schaumburg (1977) provided insights into the molecular structure of chlorobenzene and bromobenzene, which are related to this compound, through H, H dipole-dipole coupling constants, aiding in understanding molecular interactions in liquid crystals (Jacobsen & Schaumburg, 1977).

Dissociative Electron Attachment Studies

Research on dissociative electron attachment (DEA) to related compounds, such as 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, has been conducted. This research, by Mahmoodi-Darian et al. (2010), explores the formation of fragment anions like Cl− and Br−, which can have implications in fields like atmospheric chemistry and environmental monitoring (Mahmoodi-Darian et al., 2010).

Electrochemical Synthesis Applications

This compound can be used in electrochemical reactions, as shown by research on the electrochemical synthesis of organoantimony compounds. Rala (2019) demonstrated the use of similar compounds in electrochemical reactions leading to high current efficiencies, which could be relevant for industrial electrochemical processes (Rala, 2019).

Thermodynamic Properties and Phase Transition

The study of its isomorphous crystalline substances, such as 1-chloro-4-iodobenzene, reveals important thermodynamic properties. Oonk et al. (1998) investigated the vapour pressures and thermodynamic sublimation properties of these substances, which can be critical for understanding phase transitions in materials science (Oonk, V. D. Linde, Huinink, & Blok, 1998).

Future Directions

While specific future directions for “1-(Bromoethynyl)-4-chlorobenzene” are not available, research in the field of bromoethynyl compounds is ongoing. For instance, a study reported the successful construction of a two-dimensional molecular network with acetylenic scaffoldings using 1,3,5-tris(bromoethynyl)benzene . This suggests potential future directions in the synthesis of novel materials using bromoethynyl compounds.

Properties

IUPAC Name

1-(2-bromoethynyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLDFOCAVDOKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-4-(2,2-dibromovinyl)benzene (9.60 g, 32.7 mmol) in toluene was added potassium tertbutoxide (7.35 g, 65.6 mmol) at RT. The reaction mixture was heated at 80° C. for 3 h. The reaction was monitored by LCMS and TLC. The reaction mixture was diluted with water and extracted with EtOAc. The organic was dried over sodium sulfate and concentrated under reduced pressure to give the desired product (5.5 g).
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9.6 g
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7.35 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Bromoethynyl)-4-chlorobenzene
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1-(Bromoethynyl)-4-chlorobenzene
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1-(Bromoethynyl)-4-chlorobenzene
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1-(Bromoethynyl)-4-chlorobenzene
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1-(Bromoethynyl)-4-chlorobenzene
Reactant of Route 6
1-(Bromoethynyl)-4-chlorobenzene

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